2-Naphthyl 2-methoxybenzoate
Description
Overview of the Chemical Compound's Role in Synthetic Organic Chemistry
In synthetic organic chemistry, 2-Naphthyl 2-methoxybenzoate (B1232891) and its derivatives serve as valuable intermediates and building blocks for the creation of more complex molecules.
A key aspect of its utility is in esterification reactions. The synthesis of related compounds, such as 1-naphthyl benzoate (B1203000), is often achieved through the esterification of 1-naphthol (B170400) with benzoic acid, typically using an acid catalyst like sulfuric or hydrochloric acid. A similar principle applies to the synthesis of 2-Naphthyl 2-methoxybenzoate, which would involve the reaction of 2-naphthol (B1666908) with 2-methoxybenzoic acid.
Furthermore, derivatives of this compound are involved in more advanced synthetic strategies. For instance, 2-(1-naphthyl)benzoate esters can be synthesized by reacting 2,6-dialkylphenyl 2-methoxybenzoate with 1-naphthyl Grignard reagents, a method that offers high yields and selectivity for creating specific substitution patterns. This highlights the role of the methoxybenzoate moiety in facilitating the construction of complex molecular frameworks.
Research has also explored the regioselective demethylation of related trimethoxy benzoate compounds. For example, 2-naphthyl, 3',4',5'-trimethoxy benzoate can be selectively demethylated to produce 2-naphthyl, 4'-hydroxy, 3',5'-dimethoxy benzoate using reagents like anhydrous aluminum chloride. google.com This type of selective transformation is crucial in the synthesis of natural product derivatives and other target molecules.
The table below provides a summary of key reactions involving related benzoate esters.
| Reactants | Conditions | Product | Yield | Reference |
| 2-Naphthyl, 3',4',5'-trimethoxy benzoate, Anhydrous aluminum chloride | Dry dichloromethane (B109758), 25°C, 30 min | 2-Naphthyl, 4'-hydroxy, 3',5'-dimethoxy benzoate | 74.6% | google.com |
| 2-Naphthyl, 3',4',5'-trimethoxy benzoate, Anhydrous aluminum bromide | Dry dichloromethane, 25°C, 50 min | 2-Naphthyl, 4'-hydroxy, 3',5'-dimethoxy benzoate | 34% | google.com |
Significance in Interdisciplinary Chemical Research
The significance of this compound extends beyond traditional organic synthesis into interdisciplinary areas of chemical research, including materials science and medicinal chemistry.
The structural features of naphthyl benzoates are of interest in the study of molecular properties. For example, the minimal projection area of 2-naphthyl derivatives is often smaller than their 1-naphthyl counterparts, which can influence their transportability and bioactivity in biological systems. This has implications in drug design, where molecular shape and size are critical for therapeutic efficacy.
The methoxy (B1213986) group itself plays a significant role in the properties of these compounds. In metal-2-methoxybenzoate complexes, the electron-donating nature of the 2-methoxy group increases the electron density at the carboxylate, influencing how it coordinates with metal ions. This also affects the thermal stability of the resulting complexes.
While specific studies on this compound are not abundant in the provided search results, the properties of its constituent parts—the naphthyl group and the methoxybenzoate moiety—are well-documented in various contexts. For instance, 2-methoxynaphthalene (B124790) (also known as nerolin or yara yara) is a known compound with available spectroscopic data. nist.gov Similarly, the properties of 2-naphthyl salicylate, which shares the 2-naphthyl ester structure, have been investigated. nih.gov
The table below summarizes some of the computed properties of related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| 1-Naphthyl benzoate | C₁₇H₁₂O₂ | 248.28 | - | |
| 2-Naphthyl salicylate | C₁₇H₁₂O₃ | 264.27 | 4.8 | nih.gov |
| 2-Methoxynaphthalene | C₁₁H₁₀O | 158.1965 | - | nist.gov |
| 2-Methoxybenzoate (anion) | C₈H₇O₃⁻ | 151.14 | 2.2 | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
naphthalen-2-yl 2-methoxybenzoate |
InChI |
InChI=1S/C18H14O3/c1-20-17-9-5-4-8-16(17)18(19)21-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |
InChI Key |
PKZABVXLQDDLKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Strategies
Esterification Routes for Naphthyl Benzoate (B1203000) Formation
The most direct and widely utilized method for synthesizing naphthyl benzoates, including 2-Naphthyl 2-methoxybenzoate (B1232891), is through esterification. This typically involves the reaction of a naphthol with a benzoic acid derivative.
A common laboratory-scale synthesis is the Schotten-Baumann reaction, where 2-naphthol (B1666908) is treated with benzoyl chloride in the presence of a base like cold aqueous sodium hydroxide (B78521) or pyridine. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction towards completion. Key reaction parameters that require optimization include the choice of solvent (such as dichloromethane (B109758) or toluene), temperature (ranging from room temperature to reflux), and the stoichiometric ratio of the reactants. For instance, using benzoyl chloride is often preferred over benzoic acid due to its higher reactivity, which leads to faster reaction times. Purification of the resulting ester is commonly achieved through recrystallization from a solvent like ethanol (B145695) or by using column chromatography.
The efficiency of the esterification can be influenced by the solvent's properties. Polar aprotic solvents, such as acetonitrile, can enhance the electrophilicity of the benzoyl chloride, leading to improved yields. Temperature also plays a crucial role; while higher temperatures can increase the reaction rate, they may also promote undesirable side reactions like the hydrolysis of the ester product.
Below is a table summarizing typical conditions for the esterification of 2-naphthol.
| Parameter | Typical Conditions |
| Reactants | 2-Naphthol, Benzoyl Chloride |
| Base | Pyridine, Sodium Hydroxide |
| Solvent | Dichloromethane, Toluene, Acetonitrile |
| Temperature | Room Temperature to Reflux |
| Purification | Recrystallization, Column Chromatography |
Advanced Synthetic Approaches to 2-Naphthyl 2-methoxybenzoate Architectures
Beyond traditional esterification, several advanced synthetic methods can be employed or adapted to create the this compound structure. These methods offer greater control over the molecular architecture and can be used to introduce specific functional groups.
Ester-Mediated Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) reactions provide a powerful tool for the formation of aryl-aryl or aryl-ether bonds. In the context of synthesizing complex benzoate esters, ester-mediated SNAr reactions have been developed. This approach can be adapted for the synthesis of derivatives of this compound. The mechanism generally involves the activation of an aromatic ring by an ester group, making it susceptible to nucleophilic attack. While many SNAr reactions proceed through a two-step addition-elimination sequence via a Meisenheimer complex, recent studies suggest that some of these reactions may proceed through a concerted mechanism. nih.gov The use of benign and sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to facilitate SNAr reactions under mild conditions, accommodating a broad range of functional groups. d-nb.info
Application of Grignard Reagents in Ester Synthesis
Grignard reagents (R-MgX) are highly versatile in organic synthesis for forming carbon-carbon bonds. wikipedia.org In the synthesis of substituted benzoates, aryl Grignard reagents can be used to perform nucleophilic substitution on methoxybenzoates. oup.comrsc.org For instance, the treatment of isopropyl 2-methoxybenzoate with an aryl Grignard reagent can lead to the formation of a biphenyl-2-carboxylate. oup.com This methodology could potentially be adapted for the synthesis of this compound by using a naphthyl Grignard reagent. A key challenge in using Grignard reagents with esters is preventing the addition to the ester carbonyl group. oup.com The use of bulky ester groups, such as 2,6-dialkylphenyl esters, can help to suppress this unwanted side reaction. rsc.org
Transition Metal-Catalyzed Coupling Reactions for Naphthalene (B1677914) and Benzoate Derivatives
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi-res.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, are widely used. mdpi-res.com These methods can be applied to couple naphthalene and benzoate derivatives. For example, a palladium-catalyzed Hiyama cross-coupling reaction can be used to synthesize biaryl derivatives from aryl halides and organosilanes. Similarly, cobalt-catalyzed reactions have been employed for the ortho-naphthylation of certain arenes, which involves the ring-opening and dehydration of oxabicyclic alkenes. beilstein-journals.orgresearchgate.net While not a direct synthesis of the ester bond itself, these coupling methods are invaluable for constructing the substituted naphthalene and benzoate precursors required for the final esterification step.
A summary of relevant transition metal-catalyzed reactions is presented below.
| Reaction Name | Metal Catalyst | Reactants | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium | Organoboron compound, Organic halide | C-C |
| Mizoroki-Heck Reaction | Palladium | Alkene, Organic halide | C-C |
| Hiyama Coupling | Palladium | Organosilane, Organic halide | C-C |
| Sonogashira Coupling | Palladium, Copper | Terminal alkyne, Organic halide | C-C |
| ortho-Naphthylation | Cobalt | Arene, Oxabicyclic alkene | C-C |
Stereoselective Synthesis Utilizing Chiral Auxiliaries in Related Systems
While the synthesis of this compound itself does not inherently involve the creation of a chiral center at the ester linkage, stereoselective methods are crucial when chirality is present elsewhere in the target molecule or in related systems. Chiral auxiliaries can be employed to control the stereochemical outcome of a reaction. For example, in the synthesis of complex molecules, a chiral auxiliary attached to a substrate can direct the approach of a reagent to one face of the molecule, leading to the formation of a specific stereoisomer. umich.edu Although direct examples for this compound are not prominent, the principles of stereoselective synthesis are broadly applicable in the synthesis of complex, biologically active molecules that may contain this ester moiety. nih.gov
Preparation of Precursors and Intermediates for this compound Synthesis
The successful synthesis of this compound is contingent on the availability of its primary precursors: 2-naphthol and a 2-methoxybenzoyl derivative, typically 2-methoxybenzoyl chloride.
2-Naphthol is a commercially available compound that can also be synthesized through various industrial processes. One common method is the fusion of naphthalene-2-sulfonic acid with sodium hydroxide.
2-Methoxybenzoic acid can be prepared through the methylation of 2-hydroxybenzoic acid (salicylic acid). The carboxylic acid is then typically converted to the more reactive 2-methoxybenzoyl chloride for esterification. This conversion can be achieved by reacting 2-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The table below outlines the preparation of these key precursors.
| Precursor | Starting Material | Key Reagent(s) |
| 2-Naphthol | Naphthalene-2-sulfonic acid | Sodium hydroxide |
| 2-Methoxybenzoic acid | 2-Hydroxybenzoic acid | Methylating agent (e.g., dimethyl sulfate) |
| 2-Methoxybenzoyl chloride | 2-Methoxybenzoic acid | Thionyl chloride or Oxalyl chloride |
Chemical Reactivity and Mechanistic Investigations
Hydrolytic Transformations of the Ester Linkage
The ester bond in 2-Naphthyl 2-methoxybenzoate (B1232891) is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of aryl esters. This process cleaves the ester, yielding 2-naphthol (B1666908) and 2-methoxybenzoic acid. guidechem.comevitachem.com The reaction is typically carried out by refluxing the ester in an aqueous solution containing a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide (B78521). evitachem.com In biological systems, this transformation can be catalyzed by esterase enzymes. evitachem.com
The stability of the ester linkage is a notable feature. Compared to other esters, such as 2-naphthyl pivalate (B1233124), 2-naphthyl benzoate (B1203000) shows greater resistance to hydrolysis. In competitive cleavage studies, 2-naphthyl benzoate demonstrated significantly less hydrolysis (20%) compared to 2-naphthyl pivalate (80%) under identical conditions. This stability makes it a useful protecting group for phenolic hydroxyl groups in synthetic chemistry.
The general scheme for the hydrolysis is as follows:
Acid-Catalyzed Hydrolysis: C₁₇H₁₂O₃ + H₂O --(H⁺, Δ)--> C₁₀H₈O + C₈H₈O₃ (2-Naphthyl 2-methoxybenzoate) + (Water) --(Acid, Heat)--> (2-Naphthol) + (2-Methoxybenzoic Acid)
Base-Catalyzed Hydrolysis: C₁₇H₁₂O₃ + 2OH⁻ --(Δ)--> C₁₀H₇O⁻ + C₈H₇O₃⁻ + H₂O (this compound) + (Hydroxide ions) --(Heat)--> (2-Naphtholate) + (2-Methoxybenzoate) + (Water)
Subsequent acidification of the reaction mixture in the base-catalyzed pathway protonates the resulting salts to give 2-naphthol and 2-methoxybenzoic acid.
Reductive Pathways of the Ester Functional Group
The ester functional group in this compound can be reduced to primary alcohols using powerful reducing agents. uou.ac.in Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the ester into 2-naphthol and 2-methoxybenzyl alcohol. evitachem.comlibretexts.orgdavuniversity.org The reaction is typically performed in an anhydrous ether solvent. evitachem.com
Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters to primary alcohols under standard conditions. libretexts.org However, the reactivity of borohydride reagents can be enhanced. For instance, lithium borohydride (LiBH₄) is more reactive than NaBH₄, and borane-dimethyl sulfide (B99878) (BH₃-SMe₂) can reduce aromatic esters, although it may require longer reaction times compared to aliphatic esters. commonorganicchemistry.com
The general reaction for the reduction with LiAlH₄ is:
C₁₇H₁₂O₃ + [H] --(1. LiAlH₄, Ether; 2. H₂O)--> C₁₀H₈O + C₈H₁₀O (this compound) + (Reducing Agent) --> (2-Naphthol) + (2-Methoxybenzyl Alcohol)
Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Moieties
The two aromatic rings of this compound, the naphthyl and the methoxybenzoyl groups, can undergo substitution reactions.
Electrophilic Aromatic Substitution
The aromatic rings are susceptible to electrophilic attack, such as nitration and Friedel-Crafts reactions. evitachem.comwikipedia.org The directing effects of the substituents on each ring govern the position of substitution.
On the Naphthyl Ring: The 2-naphthyloxy group (-O-Ar) is an activating, ortho-, para-directing group. However, in the naphthalene (B1677914) system, substitution is heavily favored at the C1 and C8 (alpha) positions due to the higher stability of the carbocation intermediate. Therefore, electrophilic attack on the naphthyl ring of this compound is expected to occur primarily at the 1-position.
On the Benzoyl Ring: The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing group, while the ester carbonyl group is a deactivating, meta-directing group. The powerful activating effect of the methoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it (C3 and C5).
For example, nitration of benzoate esters with strongly deactivating groups is a first-order reaction. vpscience.org Friedel-Crafts acylation, another key electrophilic aromatic substitution, can be performed on aromatic rings. wikipedia.orglscollege.ac.in Studies on related systems show that Friedel-Crafts-type arylations can occur on aryl esters. acs.org
Nucleophilic Aromatic Substitution
The 2-methoxybenzoyl portion of the molecule can participate in nucleophilic aromatic substitution (SNAr) reactions. The methoxy group at the ortho position to the electron-withdrawing ester group can be displaced by strong nucleophiles. rsc.orgacs.org Research has shown that 2-methoxybenzoates react with aryl Grignard reagents to form biphenyl-2-carboxylates in excellent yields. oup.com This reaction proceeds via an SNAr mechanism where the Grignard reagent attacks the carbon bearing the methoxy group. acs.org Similarly, sodium alkoxides in dimethylformamide can displace the methoxy group in methyl 2-methoxybenzoate. oup.com
A general representation of the SNAr reaction with a Grignard reagent is:
This compound + Ar-MgBr --> 2-Naphthyl 2-arylbenzoate + MeO-MgBr
Radical Reaction Mechanisms in Related Benzoate Derivatives
While specific radical reaction studies on this compound are not prevalent, the reactivity of related benzoate structures provides insight. Hydroxyl radicals (•OH) are known to react with benzoic acid and benzoate. rsc.orgrsc.org The reaction can proceed via addition to the benzene (B151609) ring or by hydrogen abstraction from the carboxyl group. rsc.org Theoretical studies indicate that for benzoic acid, the addition of the hydroxyl radical to the meta and para positions is more favorable than to the ortho position. researchgate.net
The generation of nitrogen-centered radicals from benzoate derivatives of hydroxamic acids has also been reported, which can then be used in complex cyclization reactions. beilstein-journals.org Furthermore, the reaction of hydroxyl radicals with benzoate can produce fluorescent monohydroxybenzoates, a reaction that can be used to determine the rate constants of hydroxyl radical scavengers. jst.go.jp
| Reaction Type | Position of Attack | Relative Rate | Products |
|---|---|---|---|
| Addition | ortho | Less Favorable | Hydroxybenzoate Isomers |
| Addition | meta | More Favorable | Hydroxybenzoate Isomers |
| Addition | para | Favorable | Hydroxybenzoate Isomers |
| Hydrogen Abstraction | Carboxyl Group | Less Favorable in Aqueous Phase | Benzoic acid free radical + H₂O |
Photochemical Transformations in Analogue Systems
The photochemistry of naphthyl esters often involves the photo-Fries rearrangement. ias.ac.in Irradiation of 1-naphthyl esters can lead to the homolytic cleavage of the acyl-oxy bond, forming a geminal acyl/1-naphthyloxyl radical pair within a solvent cage. rsc.org These radical pairs can then recombine to form ortho- and para-acyl naphthols or escape the cage to form other products. rsc.org For instance, the photolysis of 1-naphthyl cinnamate (B1238496) yields 2-cinnamoyl-1-naphthol. ias.ac.in Interestingly, the photolysis of 2-naphthyl cinnamate under similar conditions only produced 2-naphthol, indicating a significant difference in the photochemical behavior between 1- and 2-naphthyl esters. ias.ac.in
Studies on 1-(1-naphthyl)ethyl esters have shown that photolysis in methanol (B129727) can lead to both ion pair and radical pair intermediates, with internal return efficiencies depending on the substituents on the naphthyl ring. cdnsciencepub.com Photolysis of phenacyl esters, which are structurally related, is a known method for deprotecting carboxylic acids. tandfonline.com The presence of a methoxy group on a naphthalene chromophore can influence the excited state pathway, potentially increasing the singlet state quantum yield. mdpi.com Given these precedents, this compound would be expected to undergo photochemical reactions, likely initiated by the cleavage of the ester's C-O bond, though the specific products would depend on the reaction conditions and the interplay of the naphthyl and methoxybenzoyl moieties.
| Solvent | Product Yield (%) |
|---|---|
| Hexane | 70 |
| Methanol | 63 |
Data for the analogue system 1-Naphthyl benzoate.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in both proton and carbon-13 NMR spectra, the connectivity and chemical environment of each atom can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
In the ¹H NMR spectrum of 2-Naphthyl 2-methoxybenzoate (B1232891), distinct signals corresponding to the aromatic protons of the naphthyl and methoxybenzoyl groups, as well as the methoxy (B1213986) protons, are observed. The aromatic region of the spectrum is complex due to the coupling between adjacent protons.
A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a multiplet in the range of δ 7.83-7.85 ppm, which can be attributed to two protons. Another multiplet appears at δ 7.62-7.64 ppm, also corresponding to two protons. Further multiplets are observed at δ 7.34-7.38 ppm (2H) and δ 7.12-7.16 ppm (1H). Two additional protons appear as a multiplet between δ 6.96-6.98 ppm. A singlet corresponding to the three methoxy protons is found at δ 3.88 ppm. rsc.org
Table 1: ¹H NMR Chemical Shift Data for 2-Naphthyl 2-methoxybenzoate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.83-7.85 | m | 2H | Aromatic protons |
| 7.62-7.64 | m | 2H | Aromatic protons |
| 7.34-7.38 | m | 2H | Aromatic protons |
| 7.12-7.16 | m | 1H | Aromatic protons |
| 6.96-6.98 | m | 2H | Aromatic protons |
| 3.88 | s | 3H | Methoxy protons |
Note: The specific assignment of each aromatic proton requires further 2D NMR analysis. Data recorded in CDCl₃. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a study conducted in CDCl₃ at 100 MHz, the ¹³C NMR spectrum of a similar compound, naphthalene-1,4-diyl bis(2-methoxybenzoate), showed distinct signals for the carbonyl carbons and the aromatic carbons. rsc.org For this compound, one would expect to see a signal for the carbonyl carbon, signals for the carbon atoms of the naphthyl and benzoate (B1203000) rings, and a signal for the methoxy carbon. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents. For instance, the carbon attached to the methoxy group will be shielded, while the carbonyl carbon will be significantly deshielded.
Advanced NMR Techniques for Conformational and Stereochemical Studies
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the three-dimensional structure of molecules. numberanalytics.com Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton and carbon signals. ipb.pt For complex molecules, these experiments are essential for differentiating between isomers and understanding the spatial arrangement of the different parts of the molecule. longdom.org The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, provides information about through-space proximity of nuclei, which is vital for conformational analysis. numberanalytics.com
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of specific functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl group, the C-O single bonds, the aromatic C=C bonds, and the C-H bonds. The carbonyl (C=O) stretching vibration is typically a strong band in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester and the methoxy group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations usually give rise to several bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which can provide information about the substitution pattern of the aromatic rings, appear between 650 and 900 cm⁻¹. researchgate.net For the related compound methyl-2-naphthyl ether, aromatic C-H stretching was observed at 3007-3057 cm⁻¹ and methyl C-H stretching at 2962 cm⁻¹. researchgate.net
Electronic Spectroscopy for Electronic Structure Analysis
No experimental UV-Vis absorption spectra or data detailing the electronic transitions (such as π→π* and n→π*) for this compound were found. This information is crucial for understanding the electronic structure and the energy required to excite electrons within the molecule. Such studies would typically reveal the maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε), providing insight into the conjugated π-systems of the naphthyl and benzoate rings.
X-ray Diffraction Analysis for Solid-State Molecular Structure
There is no published single-crystal X-ray diffraction data for this compound. A crystallographic study would be necessary to determine its solid-state molecular structure, including bond lengths, bond angles, and torsion angles. Furthermore, this analysis is required to identify and characterize the intermolecular interactions that govern its crystal packing, such as potential C-H...π interactions between the alkyl C-H groups and the aromatic rings, π-π stacking between the naphthyl and/or benzoate rings, and any hydrogen bonds.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. It balances computational cost and accuracy, making it suitable for medium to large systems like 2-Naphthyl 2-methoxybenzoate (B1232891). DFT calculations can predict a wide range of molecular properties that are in good agreement with experimental data. researchgate.netresearchgate.net
Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. avogadro.cc For 2-Naphthyl 2-methoxybenzoate, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation (a local or global energy minimum) is found.
Table 1: Predicted Key Geometrical Parameters for this compound based on DFT Studies of Analogous Compounds
| Parameter | Description | Predicted Value Range |
| Dihedral Angle (Naphthyl-Ester) | Torsion angle defining the orientation of the naphthalene (B1677914) ring relative to the ester plane. | 10° - 40° |
| Dihedral Angle (Ester-Benzoate) | Torsion angle defining the orientation of the benzoate (B1203000) ring relative to the ester plane. | 20° - 50° |
| C=O Bond Length | Length of the carbonyl double bond in the ester group. | 1.20 - 1.22 Å |
| C-O Ester Bond Lengths | Lengths of the single bonds connecting the carbonyl carbon to the naphthyl oxygen and the benzoate carbon to the ester oxygen. | 1.35 - 1.45 Å |
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the frequencies and intensities of the fundamental vibrational modes of a molecule.
For complex molecules like this compound, this analysis helps in assigning specific spectral bands to the vibrations of particular functional groups. Studies on structurally similar compounds, such as 2-methoxy-1-naphthaldehyde, have demonstrated that DFT calculations (e.g., using the B3LYP functional with 6-311+G** basis sets) yield theoretical spectra that are in good agreement with experimental FT-IR and FT-Raman data after applying appropriate scaling factors. nih.gov The calculated frequencies for naphthalene acetic acid have also been shown to align well with experimental spectra. researchgate.net This allows for a detailed understanding of the characteristic vibrations, including the C-H stretching of the aromatic rings, the high-frequency stretching of the carbonyl (C=O) group, and the stretching modes of the C-O-C ester linkage and the methoxy (B1213986) group.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound using DFT
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | Naphthyl & Benzoate Rings | 3050 - 3150 |
| Asymmetric CH₃ Stretch | Methoxy Group | 2950 - 3000 |
| Symmetric CH₃ Stretch | Methoxy Group | 2840 - 2900 |
| Carbonyl C=O Stretch | Ester Group | 1720 - 1740 |
| Aromatic C=C Stretch | Naphthyl & Benzoate Rings | 1580 - 1620 |
| Asymmetric C-O-C Stretch | Ester Linkage | 1250 - 1280 |
| Symmetric C-O-C Stretch | Ester Linkage | 1120 - 1150 |
Theoretical calculations of NMR chemical shifts are invaluable for confirming molecular structures and understanding the electronic environment of nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting ¹H and ¹³C NMR spectra.
Calculations provide theoretical chemical shifts that can be correlated with experimental data, aiding in the assignment of complex spectra. chemmethod.com For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom. The shifts of the naphthyl and benzoate protons are influenced by the aromatic ring currents and the electronic effects of the ester and methoxy substituents. ucl.ac.uk The methoxy group's protons and carbon are expected to have characteristic shifts influenced by the electronegative oxygen atom. chemistrysteps.com Comparing calculated shifts with experimental values, often through a linear regression analysis, can provide strong evidence for the proposed structure. chemmethod.com Studies on related complex organic molecules show that DFT calculations can predict chemical shifts with deviations often less than 0.3 ppm for protons. bas.bg
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthyl Protons | Aromatic | 7.2 - 8.0 | - |
| Benzoate Protons | Aromatic | 7.0 - 7.9 | - |
| Methoxy Protons | -OCH₃ | 3.8 - 4.0 | - |
| Naphthyl Carbons | Aromatic | - | 118 - 150 |
| Benzoate Carbons | Aromatic | - | 120 - 160 |
| Carbonyl Carbon | C=O | - | 165 - 170 |
| Methoxy Carbon | -OCH₃ | - | 55 - 60 |
Prediction of Vibrational Frequencies and Spectroscopic Parameters
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, provides key insights into the chemical reactivity and electronic properties of the compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the energy of the lowest electronic excitation. mdpi.com
For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring system, which is a common finding in naphthalene derivatives. researchgate.netsamipubco.com Conversely, the LUMO is likely to be centered on the benzoate moiety, particularly on the carbonyl group and the aromatic ring which can accept electron density. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized, indicating that charge transfer interactions can occur within the molecule. nih.gov DFT calculations for related naphthyl benzoate derivatives have used the HOMO-LUMO gap to predict and rationalize the observed reactivity and electronic properties. researchgate.net
Table 4: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Description | Predicted Value / Localization |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.0 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.5 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | 4.0 - 5.0 eV |
| HOMO Localization | Region of highest electron density in the HOMO. | Naphthalene Ring |
| LUMO Localization | Region of highest electron density in the LUMO. | Benzoate Ring / Carbonyl Group |
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized orbitals corresponding to the familiar chemical concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a detailed picture of charge distribution and intramolecular interactions that contribute to molecular stability.
Table 5: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |
| LP (O_ester) | π* (C=O) | n → π | 25 - 40 |
| LP (O_methoxy) | π (C_aromatic-C_aromatic) | n → π | 5 - 15 |
| π (C_naphthyl=C_naphthyl) | π (C=O) | π → π | 2 - 8 |
| π (C_benzoate=C_benzoate) | π (C=O) | π → π* | 3 - 10 |
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a crucial tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netcomputabio.com The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its reactive behavior. wolfram.com
In an MEP map, different colors represent varying levels of electrostatic potential. core.ac.uk Regions with a negative potential, typically colored in shades of red and yellow, are characterized by an abundance of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, areas with a positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netresearchgate.net Green areas indicate regions of neutral potential. wolfram.com
For this compound, the MEP surface analysis reveals distinct reactive regions. The most negative potentials are localized around the oxygen atoms. Specifically, the carbonyl oxygen of the ester group and the oxygen atom of the methoxy group are expected to be the primary sites for electrophilic attack due to their high electron density and lone pairs of electrons. researchgate.netepstem.net The delocalized π-electron clouds of the naphthyl and benzene (B151609) rings also contribute to regions of negative potential, though to a lesser extent than the oxygen atoms.
The hydrogen atoms, particularly those attached to the aromatic rings, constitute the regions of highest positive potential, making them susceptible to nucleophilic interactions. This positive potential arises from the electron-withdrawing effects of the aromatic systems and the electronegative oxygen atoms.
| Molecular Region | Predicted Electrostatic Potential | Inferred Reactivity |
| Carbonyl Oxygen (C=O) | Highly Negative (Red) | Primary site for electrophilic attack |
| Methoxy Oxygen (-OCH₃) | Negative (Yellow/Orange) | Site for electrophilic attack |
| Naphthyl & Benzene Rings | Moderately Negative (π-system) | Potential for electrophilic aromatic substitution |
| Aromatic Hydrogens | Positive (Blue) | Potential sites for nucleophilic interaction |
Topological Analyses of Electron Density
Topological analyses of electron density, such as the Electron Localization Function (ELF), Localization-Opposed Locator (LOL), and Reduced Density Gradient (RDG), offer a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. researchgate.netdntb.gov.ua
Electron Localization Function (ELF) and Localization-Opposed Locator (LOL): ELF and LOL are functions that help to visualize and quantify the localization of electrons, providing a clear picture of atomic shell structures, covalent bonds, and lone pairs. jussieu.fr The analysis partitions the molecular space into basins of attractors, which correspond to these chemical features. jussieu.fr For this compound, ELF and LOL analyses would delineate the core electron basins around the carbon and oxygen atoms, the bonding basins corresponding to C-C, C-H, C-O, and C=O covalent bonds, and the non-bonding basins for the lone pairs on the oxygen atoms. The population of these basins indicates the number of electrons associated with each feature, confirming the nature of the covalent and non-bonding electron pairs.
Reduced Density Gradient (RDG): The RDG analysis is a powerful method for identifying and visualizing weak non-covalent interactions (NCIs). researchgate.netdntb.gov.ua It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This visualization reveals broad, low-density spikes that correspond to interactions like hydrogen bonds, van der Waals forces, and steric repulsion. For this compound, RDG analysis would be expected to highlight:
Steric repulsion: In regions where atoms are in close proximity, such as between the ester linkage and adjacent hydrogens on the aromatic rings.
Weak hydrogen bonds: Potential intramolecular C-H···O interactions may also be identified, further stabilizing the molecule's preferred geometry. researchgate.net
| Topological Analysis | Focus Area | Expected Findings for this compound |
| ELF / LOL | Covalent Bonding & Lone Pairs | Delineation of C-C, C-H, C-O, C=O bond basins and O lone pair basins. Confirms the classical Lewis structure. jussieu.fr |
| RDG (NCI) | Non-Covalent Interactions | Identification of intramolecular van der Waals forces between aromatic rings and potential weak C-H···O hydrogen bonds stabilizing the conformation. researchgate.net |
Molecular Dynamics Simulations for Conformational Space Exploration
While static computational models provide a single, optimized geometry, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. mdpi.comvolkamerlab.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational space and providing insights into its flexibility and structural stability. mdpi.comfrontiersin.org
For this compound, the primary degrees of rotational freedom are around the single bonds of the ester linkage: the C-O bond connecting the benzene ring to the carbonyl group and the O-C bond connecting the ester oxygen to the naphthyl ring. MD simulations can explore the potential energy surface associated with the rotation around these bonds. researchgate.net
The simulations would likely reveal the most stable, low-energy conformations. Based on studies of similar esters with bulky aromatic groups, it is expected that the molecule prefers conformations that minimize steric hindrance between the naphthyl and methoxy-substituted benzene rings. researchgate.net For instance, a syn-syn conformation, where the two aromatic rings are positioned away from each other, might be energetically favored to reduce steric clash. researchgate.net The simulation trajectory would show transitions between different conformers, allowing for the calculation of rotational energy barriers and the relative populations of different conformational states at a given temperature. volkamerlab.org This information is critical for understanding how the molecule's shape influences its physical properties and interactions with other molecules. mdpi.com
Advanced Analytical Methodologies in Chemical Research
Chromatographic Techniques for Separation and Purification
Chromatographic techniques are fundamental in chemical research for the separation and purification of compounds from complex mixtures. The choice of technique depends on the properties of the analyte, such as polarity, volatility, and molecular weight. For a compound like 2-Naphthyl 2-methoxybenzoate (B1232891), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable tools.
High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. In the context of chiral compounds, HPLC is particularly useful for the separation of diastereomers and enantiomers.
The separation of diastereomers can often be achieved using normal-phase HPLC with a silica (B1680970) gel column. mdpi.com For instance, when a racemic alcohol is esterified with a chiral acid like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), the resulting diastereomeric esters can be separated by HPLC on silica gel. mdpi.com This approach is not only useful for preparing enantiopure compounds but also for determining their absolute configurations. mdpi.com The efficiency of separation, however, can be influenced by the structural characteristics of the diastereomers. researchgate.net For example, diastereomeric amides of (S)-2-methoxy-2-(2-naphthyl)propanoic acid were found to be less polar and more flexible than their MαNP amide counterparts, which affected their separation by HPLC. researchgate.net
For the direct separation of enantiomers, chiral stationary phases (CSPs) are employed in HPLC. chromatographyonline.com These columns are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. scas.co.jp For example, quinine-based chiral stationary phases have been studied for the direct enantiomer separation of racemic 2-methoxy-2-(1-naphthyl)propionic acid. researchgate.net The choice of mobile phase, including solvents and additives like diethylamine (B46881) or trifluoroacetic acid, is crucial for achieving optimal resolution of enantiomeric pairs. chromatographyonline.com
The following table summarizes HPLC conditions used for the separation of related chiral compounds:
| Compound | Column | Mobile Phase | Detection | Reference |
| Di-6,6′-Methoxy-bi(2-Naphthol) Enantiomers | Astec® (R,R) P-CAP, 25 cm x 4.6 mm, 5 µm | [A] ethanol (B145695); [B]: heptane; (50:50, A:B) | UV, 230 nm | sigmaaldrich.com |
| (-)-2-(hydroxymethyl)butyl 2-methoxybenzoate | Chiralcel® OJ, Heptane:i-PrOH = 95:5 | 1.0 mL/min | λ = 254 nm | wiley-vch.de |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Trace Analysis and Volatile Profiling
Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. eag.com When coupled with Mass Spectrometry (MS), it becomes a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds in a sample. eag.com GC-MS is particularly useful for trace analysis and creating a volatile profile of a sample. eag.com
For a compound like 2-Naphthyl 2-methoxybenzoate, which is expected to be a semi-volatile organic compound, GC-MS analysis would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. eag.com The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column). eag.com
In the context of volatile profiling, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be used. This technique has been applied to analyze the volatile components of various plant extracts. znaturforsch.comresearchgate.net For example, a study on Turkish Rhododendron species identified methyl 2-methoxybenzoate as a volatile component in one of the extracts. znaturforsch.com
The mass spectrometer component of the GC-MS system ionizes the separated compounds as they elute from the GC column, and then sorts the ions based on their mass-to-charge ratio, providing a mass spectrum that can be used for identification by comparing it to spectral libraries like the NIST Mass Spectral Library. mdpi.comnist.gov
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure through fragmentation analysis.
Electron Impact Mass Spectrometry (EI-MS)
Electron Impact (EI) is a hard ionization technique where a molecule is bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and numerous fragment ions. escholarship.org This fragmentation pattern serves as a "molecular fingerprint" and can be used to identify a compound by comparing it to a database of known spectra. escholarship.orgmsu.edu
For an ester like this compound, fragmentation in EI-MS would likely involve cleavage of the ester bond. The fragmentation of aromatic esters often results in characteristic ions. For example, the mass spectrum of 2-naphthyl acetate (B1210297) shows a base peak at m/z 144, corresponding to the naphthol radical cation, and another significant peak at m/z 43 from the acetyl group. nih.gov Similarly, for this compound, one would expect to see fragments corresponding to the 2-naphthyl and 2-methoxybenzoyl moieties. The presence of a methoxy (B1213986) group ortho to a carbonyl group can sometimes lead to a characteristic loss of water (M-18) in the mass spectrum. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. mdpi.com This is a significant advantage over low-resolution mass spectrometry, as it can distinguish between compounds that have the same nominal mass but different elemental formulas. nist.gov
For this compound, HRMS would be able to confirm its elemental composition, C18H14O3. This technique is often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS) to analyze complex mixtures. For instance, HRMS has been used to characterize reaction products in organic synthesis, confirming the elemental composition of newly synthesized compounds. mdpi.com In a study involving the desymmetrization of diols, HRMS was used to confirm the formation of products like (-)-2-(hydroxymethyl)butyl 2-methoxybenzoate. wiley-vch.de
The following table shows HRMS data for related compounds:
| Compound | Ionization Mode | Calculated Mass (for [M+H]+) | Found Mass | Reference |
| (-)-2-(hydroxymethyl)butyl 2-methoxybenzoate | ESI | 239.1278 | 239.1288 | wiley-vch.de |
| 2-(Pyridin-2-yl)phenyl benzoate (B1203000) | ESI | 276.1025 | 276.1023 | mdpi.com |
Effect-Directed Analysis (EDA) in Environmental Chemistry Research
Effect-Directed Analysis (EDA) is a strategy used to identify bioactive compounds in complex environmental samples. ufz.de It combines chemical fractionation and analysis with in vitro or in vivo bioassays to isolate and identify the substances responsible for an observed toxicological effect. ufz.denih.gov
The general workflow of EDA involves:
Extraction of a complex environmental sample.
Fractionation of the extract using techniques like HPLC. nih.gov
Bioassay of each fraction to identify bioactive fractions. nih.gov
Chemical analysis , typically using GC-MS or LC-HRMS, of the bioactive fractions to identify the compounds present. ufz.denih.gov
Confirmation of the activity of the identified compounds. ufz.de
While there is no specific research found directly applying EDA to "this compound," the principles of EDA could be applied to investigate its potential environmental effects. For example, if a water sample containing this compound showed estrogenic activity, EDA could be used to determine if this compound is the causative agent. The sample would be fractionated, and each fraction tested for estrogenic activity. The active fractions would then be analyzed by techniques like GC-MS or LC-HRMS to identify the components, which would include matching the mass spectrum and retention time to a standard of this compound.
In a broader context, EDA has been used to identify various toxicants in environmental samples, where structure generation and mass spectral substructure classifiers are employed to identify unknown compounds from their GC-EI-MS data when a library spectrum is not available. ufz.de
Derivatives, Analogues, and Structure Activity Relationship Sar Investigations
Synthesis and Characterization of Substituted 2-Naphthyl 2-methoxybenzoate (B1232891) Derivatives
The synthesis of derivatives of 2-naphthyl 2-methoxybenzoate allows for the systematic investigation of how different functional groups affect the molecule's properties. Various synthetic strategies have been employed to create substituted analogues, which are then characterized using modern analytical techniques.
One area of focus has been the modification of the methoxybenzoate ring. For instance, a regioselective demethylation process has been developed for phenolic esters, including derivatives of 2-naphthyl benzoate (B1203000). This method can convert substrates like 2-naphthyl-3',4',5'-trimethoxy benzoate into compounds such as 2-naphthyl, 4'-hydroxy, 3',5'-dimethoxy benzoate. google.com The process typically involves dissolving the trimethoxy benzoate substrate in a dry organic solvent like dichloromethane (B109758), followed by the addition of a Lewis acid. The reaction proceeds at temperatures ranging from 0-80°C. google.com This selective demethylation provides a route to hydroxylated analogues, which can be valuable for biological activity studies. google.com
Complex derivatives have also been synthesized for specific applications. An example is the synthesis of 1,8a-dimethyl-6-oxo-7-(propan-2-ylidene)-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl-2-methoxybenzoate, a petasin-like derivative explored for its potential as an antitumor agent. scirp.org The characterization of this white solid included its melting point (102.1˚C - 103.7˚C) and detailed analysis by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HR-MS) to confirm its structure. scirp.org
Another synthetic approach involves creating ester derivatives of nafimidone (B1677899), an anticonvulsant agent. These analogues incorporate a 2-naphthyl moiety and an imidazole (B134444) ring, linked to various groups through an oxime ester functionality. researchgate.net Similarly, new nematogenic polar naphthyl benzoate esters have been synthesized, such as 4-((4-(alkoxy)phenyl)diazenyl)naphthalen-1-yl 4-methoxybenzoate. semanticscholar.org The synthesis of these liquid crystalline compounds was achieved by reacting the corresponding naphthol derivative with 4-methoxybenzoyl chloride. Their structures were confirmed by FT-IR and NMR spectroscopy. semanticscholar.org
The table below summarizes the characterization data for a selection of synthesized derivatives.
| Compound Name | Synthetic Precursors | Characterization Highlights | Reference |
| 2-Naphthyl, 4'-hydroxy, 3',5'-dimethoxy benzoate | 2-Naphthyl, 3',4',5'-trimethoxy benzoate, Lewis Acid | Regioselective demethylation using Lewis acids like AlCl₃ in dichloromethane. | google.com |
| 1,8a-dimethyl-6-oxo-7-(propan-2-ylidene)-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl-2-methoxybenzoate | Petasin derivative, 2-methoxybenzoyl chloride | White solid, mp: 102.1˚C - 103.7˚C; 1H NMR, 13C NMR, HR-MS data recorded. | scirp.org |
| 4-((4-(hexyloxy)phenyl)diazenyl)naphthalen-1-yl 4-methoxybenzoate | 4-((4-(hexyloxy)phenyl)diazenyl)naphthalen-1-ol, 4-methoxybenzoyl chloride | Yield: 96.3%; mp 129.0 °C; Characterized by FTIR and 1H NMR. | semanticscholar.org |
| 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 2-methoxybenzoate | 2-([1,1'-Biphenyl]-4-yl)-2-oxoethanol, 2-methoxybenzoyl chloride | Yield: 85%; Synthesized via reaction in pyridine; structure confirmed by NMR, FTIR, and single-crystal X-ray diffraction. | plos.org |
Chemical Modifications and Bioisosteric Replacements in Related Systems
Chemical modification and bioisosteric replacement are key strategies in medicinal chemistry to enhance the activity, selectivity, and pharmacokinetic properties of a lead compound. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. princeton.edudrughunter.com
In the context of therapeutically active compounds, the replacement of a catechol moiety with an indazole ring is a notable example of bioisosteric replacement. google.com This strategy has been applied to classes of adrenergic agents and phosphodiesterase-4 (PDE4) inhibitors, where the indazole bioisostere retains or even improves the biological activity of the original catechol-containing compound. google.com This is relevant to methoxybenzoate systems, as the enzymatic or chemical demethylation of a methoxy (B1213986) group can yield a hydroxyl group, creating phenol (B47542) or catechol-like structures that could be targets for such modifications.
The direct conversion of a functional group into its bioisostere at a late stage of synthesis is a powerful technique that avoids lengthy de novo synthesis. princeton.edu For example, a method for the deoxydifluoromethylation of aliphatic alcohols allows for the direct replacement of a hydroxyl group with a difluoromethyl group (–CF₂H), a bioisostere for hydroxyl or thiol groups. princeton.edu This approach, merging benzoxazolium-mediated deoxygenation with copper-mediated C(sp³)–CF₂H bond formation, highlights advanced strategies for creating analogues with potentially improved properties. princeton.edu
Examples of chemical modifications in related systems include:
Ring System Replacement: Replacing a catechol moiety with an indazole ring to improve therapeutic properties. google.com
Functional Group Interconversion: Direct deoxydifluoromethylation to replace alcohol groups with difluoromethyl bioisosteres. princeton.edu
Systematic Analogue Synthesis: Modifying distinct regions of a scaffold, such as the phenolic ring, a phenyl ring, and a linker, to probe SAR. nih.gov
Heterocyclic Replacements: The strategic replacement of functional groups in ligands with various ring systems, including aliphatic and aromatic rings, as well as amides and sulfonamides, has been identified through data mining approaches. acs.org
These strategies showcase the diverse approaches used to modify chemical scaffolds related to this compound to fine-tune their properties for specific applications.
Exploration of Bioactivity in Related Chemical Scaffolds for Lead Compound Identification
The naphthyl and benzoate moieties are common features in a wide range of biologically active compounds. Exploring the bioactivity of chemical scaffolds related to this compound is a fruitful strategy for identifying new lead compounds for drug discovery.
Naphthalene-based compounds have been investigated for a variety of therapeutic targets. For instance, in a search for new antibabesial drugs, 3,5-dihydroxy 2-napthoic acid was identified as a novel lead compound that targets the enzyme L-lactate dehydrogenase of the parasite Babesia microti. frontiersin.org Although it showed modest inhibitory activity, its high selectivity index suggested it could serve as a starting point for designing more potent drugs. frontiersin.org
Derivatives containing the 2-naphthyl group have also been synthesized and evaluated for their antiparasitic properties. In one study, a 2-naphthyl analog of N-benzoyl-2-hydroxybenzamide (compound 1t) was among the most active compounds against the K1 strain of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Similarly, a series of new naphthyl-thiazole derivatives were synthesized and showed cytotoxic potential against Leishmania amazonensis and Trypanosoma cruzi. nih.gov
The anticancer potential of related scaffolds is another active area of research. Petasin-like derivatives, including a 2-methoxybenzoate ester, have been synthesized and evaluated as antitumor agents. scirp.org A series of 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives were also synthesized with the aim of identifying potential anticancer properties, with some compounds showing moderate inhibition against human neuroblastoma cells. researchgate.net
Furthermore, analogues of the anticonvulsant drug nafimidone, which feature a 2-naphthyl moiety linked to an imidazole ring via an oxime ester, have been found to be potent anticonvulsant compounds. researchgate.net In the field of enzyme inhibition, biphenyl (B1667301) ester derivatives, including 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 2-methoxybenzoate, have been synthesized and investigated as tyrosinase inhibitors. plos.org
The table below summarizes the bioactivity of selected chemical scaffolds related to this compound.
| Chemical Scaffold | Bioactivity Explored | Key Findings | Reference |
| N-Benzoyl-2-hydroxybenzamides | Antiprotozoal | The 2-naphthyl analog was one of the most active compounds against P. falciparum. | nih.gov |
| Naphthalene-based Napthoic Acids | Antibabesial | 3,5-dihydroxy 2-napthoic acid identified as a lead compound targeting B. microti L-lactate dehydrogenase. | frontiersin.org |
| Petasin-like Sesquiterpenoids | Antitumor | Derivatives bearing a 2-methoxybenzoate group showed antiproliferative activity against human neuroblastoma cells. | scirp.org |
| Naphthyl-imidazole Oxime Esters | Anticonvulsant, Anticancer | Analogues of nafimidone showed potent anticonvulsant activity; pyrazole-containing derivatives showed moderate anticancer activity. | researchgate.netresearchgate.net |
| Naphthyl-thiazoles | Antiparasitic | Thiazole and thiosemicarbazone derivatives showed activity against L. amazonensis and T. cruzi. | nih.gov |
| Biphenyl Esters | Enzyme Inhibition | Biphenyl derivatives of 2-methoxybenzoate were studied as tyrosinase inhibitors. | plos.org |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-Naphthyl 2-methoxybenzoate (B1232891) can be approached through several established esterification methods. However, future research will likely focus on developing more sustainable and efficient synthetic routes.
Conventional methods for synthesizing similar esters, such as 2-naphthyl benzoate (B1203000), often involve the reaction of 2-naphthol (B1666908) with a benzoic acid derivative, like benzoyl chloride, in the presence of a base to neutralize the resulting acid. A common laboratory-scale synthesis would involve the esterification of 2-naphthol with 2-methoxybenzoic acid.
Future synthetic research could explore:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.
Sonogashira cross-coupling and DCC esterification: These methods have been used to synthesize novel rod-shaped substituted benzoates and could be adapted for 2-Naphthyl 2-methoxybenzoate. core.ac.uk
One-pot synthesis: Developing a one-pot reaction where the starting materials are converted to the final product in a single vessel would streamline the process and minimize waste.
| Synthetic Method | Key Features | Potential Advantages | Research Focus |
| Solid Acid Catalysis | Heterogeneous catalyst | Easy separation, reusability, reduced waste | Development of more active and stable catalysts |
| Continuous Flow Chemistry | Reactions in a continuous stream | High throughput, better process control, enhanced safety | Optimization of reactor design and reaction conditions |
| Biocatalysis (Enzymatic) | Use of enzymes (e.g., lipases) | High selectivity, mild reaction conditions, environmentally benign | Enzyme screening and engineering for improved efficiency |
| Microwave-Assisted Synthesis | Use of microwave irradiation | Rapid heating, shorter reaction times, improved yields | Optimization of reaction parameters and solvent systems |
Integration of Advanced Computational Chemistry for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.govepstem.net For this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and spectroscopic properties.
DFT calculations can be employed to:
Predict Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. epstem.net
Analyze Electronic Properties: Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. epstem.net The energy gap between HOMO and LUMO can indicate the molecule's kinetic stability.
Simulate Spectroscopic Data: Predict infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, which can aid in the experimental characterization of the compound. epstem.net
Investigate Reaction Mechanisms: Model the transition states and reaction pathways of synthetic routes, helping to optimize reaction conditions and predict potential byproducts. nagoya-u.ac.jpconicet.gov.ar
By comparing the computational data of this compound with its isomers, such as 1-Naphthyl 2-methoxybenzoate, researchers can gain a deeper understanding of how the position of the ester linkage on the naphthalene (B1677914) ring influences the molecule's properties. For instance, the minimal projection area, a descriptor that can impact a molecule's transportability and bioactivity, is known to differ between 1-naphthyl and 2-naphthyl derivatives.
| Computational Method | Information Gained | Significance for Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), spectroscopic properties | Rational design of new molecules with desired properties, aids in experimental characterization |
| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis spectra | Understanding photophysical properties for applications in materials science |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Predicting behavior in different environments (e.g., solvents, biological systems) |
Exploration of Novel Applications in Advanced Materials Science
The naphthalene moiety is a well-known chromophore and a building block for various functional materials. knowde.comacs.org The presence of the naphthalene unit in this compound suggests its potential for applications in materials science, particularly in optics and electronics.
Potential applications include:
Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are used in OLEDs due to their fluorescence and charge-transport properties. bldpharm.com The electronic properties of this compound could be tuned by introducing different substituents to either the naphthalene or the benzoate ring to optimize its performance as an emissive or charge-transporting material.
Liquid Crystals: Naphthyl benzoates are known to exhibit liquid crystalline properties. researchgate.netsemanticscholar.org The rod-like shape of this compound makes it a candidate for the design of new liquid crystalline materials. The thermal stability and mesophase range could be tailored through systematic structural modifications.
Fluorescent Probes and Sensors: The naphthalene group's inherent fluorescence can be exploited to develop sensors. The fluorescence properties might be sensitive to the local environment, such as polarity or the presence of specific ions or molecules, making this compound a potential scaffold for chemical sensors.
Advanced Polymers: Naphthalene-based polymers can exhibit high thermal stability and desirable mechanical properties. researchgate.net this compound could serve as a monomer or an additive in the synthesis of new polymers with tailored optical or electronic properties.
Role as Versatile Precursors in Complex Chemical Synthesis
Aromatic esters are valuable intermediates in organic synthesis, and this compound is no exception. Its structure allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules.
The ester functional group can be hydrolyzed to regenerate 2-naphthol and 2-methoxybenzoic acid, which can then be used in other reactions. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at specific positions. This functionalization can lead to the synthesis of a wide range of derivatives with potentially interesting biological or material properties.
For example, cholesterol has been used as a template for the synthesis of 2-methoxybenzoate analogs that have been evaluated as potential anticancer agents. nih.gov This suggests that derivatives of this compound could also be explored for their therapeutic potential. Furthermore, naphthalene derivatives have been investigated for their anti-inflammatory properties.
The use of this compound as a precursor could be explored in the synthesis of:
Q & A
Q. What are the key considerations for designing a synthesis protocol for 2-naphthyl 2-methoxybenzoate?
Methodological Answer:
- Use esterification reactions between 2-naphthol and 2-methoxybenzoyl chloride under anhydrous conditions. Monitor reaction progression via thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluent) .
- Purify the crude product using column chromatography (silica gel, gradient elution) or recrystallization from ethanol. Validate purity via HPLC (>95% purity threshold) and confirm structure using NMR (e.g., aromatic proton integration) and mass spectrometry (expected molecular ion at m/z 268) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Standardize reaction parameters (temperature, solvent ratios, catalyst concentration) and document deviations. For example, maintain strict temperature control (±2°C) during reflux to avoid side reactions.
- Cross-validate results using multiple analytical techniques (e.g., TLC for real-time monitoring, NMR for structural confirmation, and HPLC for purity assessment) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile reagents.
- Implement waste segregation: collect organic residues in halogen-free containers for incineration. Follow institutional guidelines for hazardous chemical disposal .
Q. How can researchers troubleshoot low yields during synthesis?
Methodological Answer:
- Investigate incomplete esterification: ensure stoichiometric excess of 2-methoxybenzoyl chloride (1.2–1.5 equivalents) and use molecular sieves to absorb water.
- Check for side reactions (e.g., hydrolysis of the ester group) via LC-MS. Optimize reaction time (e.g., 12–24 hours) and catalyst (e.g., DMAP at 5 mol%) .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm ester linkage via NMR (e.g., methoxy group singlet at δ 3.8–4.0 ppm, naphthyl protons at δ 7.2–8.3 ppm).
- Mass Spectrometry : Verify molecular weight (CHO; theoretical m/z 268.10) using ESI-MS.
- HPLC : Assess purity with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Grow single crystals via slow evaporation from dichloromethane/hexane. Collect diffraction data using a synchrotron or in-house X-ray source.
- Refine the structure using SHELXL (space group determination, thermal parameter adjustment). Analyze torsional angles between the naphthyl and methoxybenzoate groups to assess steric effects .
Q. What strategies can resolve contradictions in biological activity data for structural analogs of this compound?
Methodological Answer:
- Compare pharmacokinetic properties (e.g., logP, solubility) using computational tools (e.g., SwissADME). Validate experimentally via Franz cell assays for membrane permeability.
- Perform dose-response studies to differentiate artifacts (e.g., cytotoxicity at high concentrations) from true bioactivity. Use structural analogs (e.g., 2,4-dichlorobenzyl derivatives) as controls .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., ester hydrolysis) using Gaussian or ORCA. Validate predictions via kinetic studies (e.g., pseudo-first-order rate constants) .
Q. What advanced techniques characterize intermolecular interactions in solid-state this compound?
Methodological Answer:
Q. How can researchers optimize this compound for targeted drug delivery applications?
Methodological Answer:
- Functionalize the naphthyl group with PEG chains to enhance solubility. Assess self-assembly into micelles via dynamic light scattering (DLS).
- Conduct in vitro release studies (pH 5.0 vs. 7.4) to evaluate ester hydrolysis rates. Pair with cytotoxicity assays (e.g., MTT on HEK293 cells) to confirm biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
